molecular formula C10H16ClNO B1530727 N-Methyl-3-phenoxypropan-1-amine hydrochloride CAS No. 118868-55-6

N-Methyl-3-phenoxypropan-1-amine hydrochloride

Cat. No.: B1530727
CAS No.: 118868-55-6
M. Wt: 201.69 g/mol
InChI Key: LVKULZJEPCEPRY-UHFFFAOYSA-N
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Description

N-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NOCl. It is a derivative of 3-phenoxypropan-1-amine, where a methyl group is attached to the nitrogen atom, and the compound exists as a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-phenoxypropan-1-ol and methylamine.

  • Reaction Steps: The primary steps involve the conversion of 3-phenoxypropan-1-ol to its corresponding amine through a reductive amination process. This involves the reaction of 3-phenoxypropan-1-ol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: Purification steps may include recrystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

  • Substitution: Typical reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: The corresponding amine without the hydrochloride group.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-Methyl-3-phenoxypropan-1-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is used in biological studies to investigate the effects of amine derivatives on biological systems.

  • Medicine: It is explored for potential therapeutic applications, including its use as a precursor in drug synthesis.

  • Industry: The compound is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which N-Methyl-3-phenoxypropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways: It may influence signaling pathways, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

N-Methyl-3-phenoxypropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other amine derivatives, such as N-ethyl-3-phenoxypropan-1-amine hydrochloride and N-propyl-3-phenoxypropan-1-amine hydrochloride.

  • Uniqueness: The presence of the methyl group on the nitrogen atom distinguishes this compound from its ethyl and propyl counterparts, affecting its chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-3-phenoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKULZJEPCEPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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